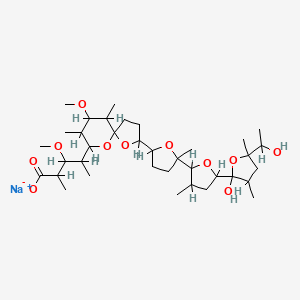
Kijimicin sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kijimicin sodium salt is a polyether antibiotic known for its inhibitory effects on various pathogens, including Toxoplasma gondii and human immunodeficiency virus . This compound is derived from the culture broth of the strain MI215-NF3 and has shown significant potential in both veterinary and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kijimicin sodium salt is prepared from the culture broth of the strain MI215-NF3 . The process involves isolating the compound from the broth and converting it into its sodium salt form. The detailed synthetic routes and reaction conditions are proprietary and specific to the producing institution.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of the MI215-NF3 strain, followed by extraction and purification processes to obtain the compound in its sodium salt form . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Kijimicin sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Kijimicin sodium salt has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a model compound for studying polyether antibiotics and their chemical properties .
Biology
In biology, this compound is used to study the effects of polyether antibiotics on various pathogens, including Toxoplasma gondii and human immunodeficiency virus .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent for treating infections caused by Toxoplasma gondii and human immunodeficiency virus .
Industry
In the industry, this compound is used as an anticoccidiostatic agent and feed supplement in veterinary medicine .
Mechanism of Action
Kijimicin sodium salt exerts its effects by disrupting the mitochondrial membrane potential and generating reactive oxygen species in pathogens such as Toxoplasma gondii . This leads to cellular swelling and the formation of intracellular vacuole-like structures, ultimately inhibiting the growth and invasion of the pathogens . In the case of human immunodeficiency virus, this compound inhibits viral replication by reducing the infectivity of progeny viral particles .
Comparison with Similar Compounds
Kijimicin sodium salt is unique among polyether antibiotics due to its broad-spectrum inhibitory effects on various pathogens. Similar compounds include:
Monensin: Another polyether antibiotic with potent activities against coccidian parasites.
Salinomycin: Known for its anticancer properties and inhibitory effects on various pathogens.
Lasalocid: Used as an anticoccidiostatic agent in veterinary medicine.
This compound stands out due to its dual inhibitory effects on both Toxoplasma gondii and human immunodeficiency virus, making it a valuable compound for further research and development .
Properties
CAS No. |
129388-64-3 |
|---|---|
Molecular Formula |
C36H61NaO11 |
Molecular Weight |
692.9 g/mol |
IUPAC Name |
sodium;4-[2-[5-[5-[2-hydroxy-5-(1-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C36H62O11.Na/c1-18-16-27(36(40)19(2)17-34(9,47-36)24(7)37)43-31(18)33(8)14-12-25(44-33)26-13-15-35(45-26)23(6)30(42-11)21(4)29(46-35)20(3)28(41-10)22(5)32(38)39;/h18-31,37,40H,12-17H2,1-11H3,(H,38,39);/q;+1/p-1 |
InChI Key |
UDOHHZKVYJCKFR-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(OC1C2(CCC(O2)C3CCC4(O3)C(C(C(C(O4)C(C)C(C(C)C(=O)[O-])OC)C)OC)C)C)C5(C(CC(O5)(C)C(C)O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


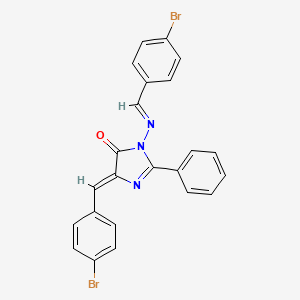
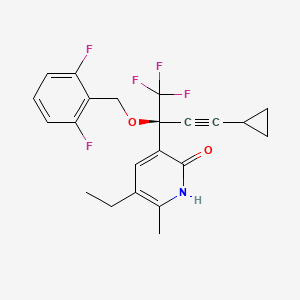
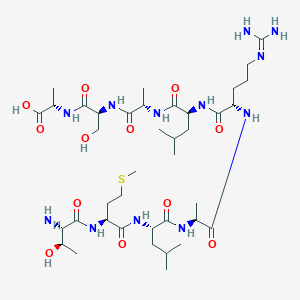
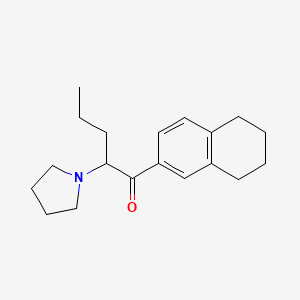
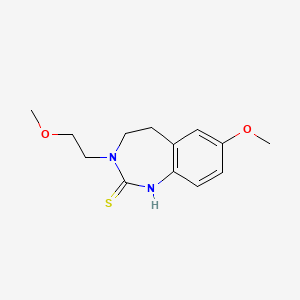
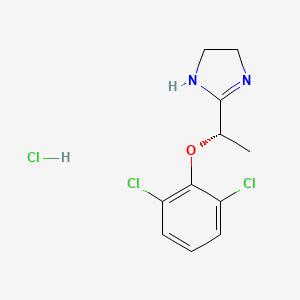
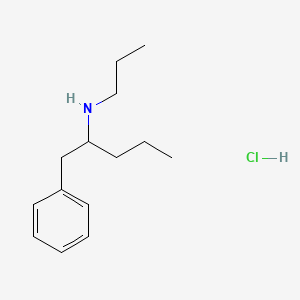
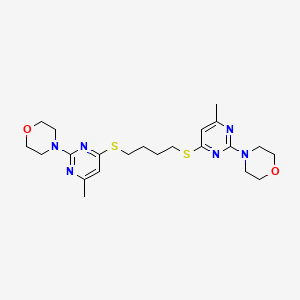
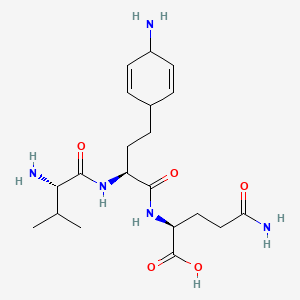
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
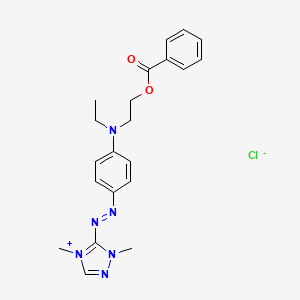
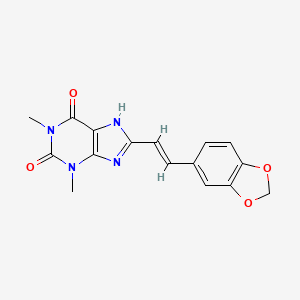
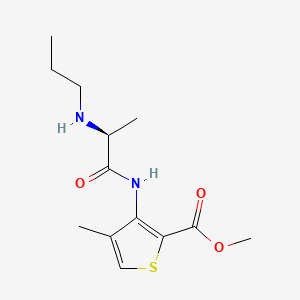
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
